![molecular formula C10H16O2 B2483617 2,10-Dioxadispiro[2.0.44.43]dodecane CAS No. 2248403-54-3](/img/structure/B2483617.png)
2,10-Dioxadispiro[2.0.44.43]dodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,10-Dioxadispiro[2.0.44.43]dodecane is a chemical compound with the molecular formula C10H16O2. It is known for its unique spirocyclic structure, which consists of two oxygen atoms and a dodecane backbone. This compound is often used in organic synthesis and has applications in various fields due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,10-Dioxadispiro[2.0.44.43]dodecane typically involves a multi-step process. One common method includes the cyclization of di-thiol compounds with dibromoethane to form a spirocyclic intermediate. This intermediate is then reacted with a diol to produce the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in the process include tetrahydrofuran (THF) and trifluoroacetic acid (TFA), with reactions typically conducted at room temperature .
Analyse Chemischer Reaktionen
Types of Reactions
2,10-Dioxadispiro[2.0.44.43]dodecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted spirocyclic compounds .
Wissenschaftliche Forschungsanwendungen
2,10-Dioxadispiro[2.0.44.43]dodecane has several applications in scientific research:
Chemistry: Used as a stable linker in organic synthesis to connect two organic molecules.
Biology: Employed in the study of spirocyclic compounds and their biological activities.
Medicine: Investigated for potential therapeutic properties due to its unique structure.
Industry: Utilized as a photodegradable agent, releasing active substances under light exposure.
Wirkmechanismus
The mechanism of action of 2,10-Dioxadispiro[2.0.44.43]dodecane involves its interaction with molecular targets through its spirocyclic structure. This structure allows it to fit into specific binding sites, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7,10-Dioxadispiro[2.2.4.2]dodecane
- Spiro[2.5]octane-6-one
Uniqueness
2,10-Dioxadispiro[2.0.44.43]dodecane is unique due to its specific spirocyclic structure, which provides stability and reactivity not found in other similar compounds. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes .
Eigenschaften
IUPAC Name |
2,10-dioxadispiro[2.0.44.43]dodecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-2-4-9(3-1)7-11-6-5-10(9)8-12-10/h1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTPKQKDWANGJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)COCCC23CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(5-Chloro-2-methylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
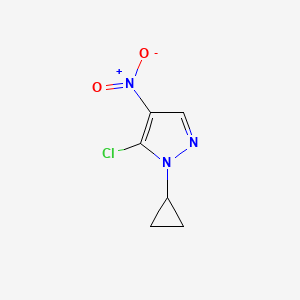
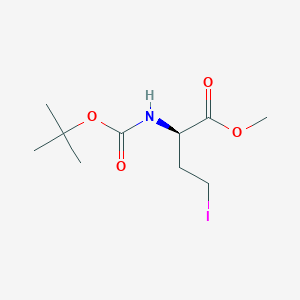
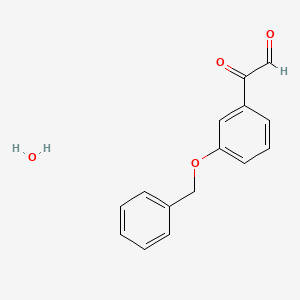
![methyl 1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2483545.png)
![3-butyl-8-(2,3-dimethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2483547.png)
![3-(1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2483548.png)
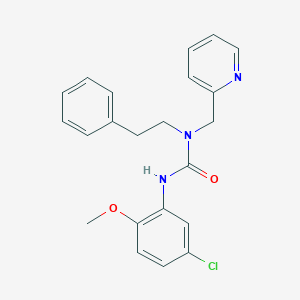
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2483551.png)
![(1,4-dimethyl-1H-pyrazol-3-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2483552.png)
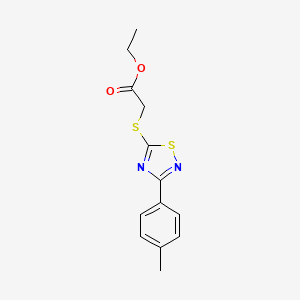
![2-{(E)-[(3-fluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2483554.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride](/img/structure/B2483555.png)
